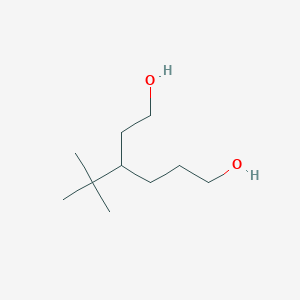

3-tert-Butylhexane-1,6-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82111-97-5 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3-tert-butylhexane-1,6-diol |

InChI |

InChI=1S/C10H22O2/c1-10(2,3)9(6-8-12)5-4-7-11/h9,11-12H,4-8H2,1-3H3 |

InChI Key |

JJGVHLFHDFDQPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCCO)CCO |

Origin of Product |

United States |

Contextualization of Branched Diols in Chemical Synthesis and Polymer Science

Branched diols, a class of molecules to which 3-tert-butylhexane-1,6-diol belongs, are fundamental building blocks in modern chemistry. In chemical synthesis, their two hydroxyl groups offer versatile handles for a variety of transformations, enabling the construction of more complex molecules. Their utility is particularly pronounced in polymer science, where they serve as monomers for the synthesis of polyesters, polyurethanes, and other polymeric materials. rsc.orgresearchgate.net

The introduction of branching along the diol's carbon chain can significantly influence the properties of the resulting polymers. nih.govpolyestertime.com Unlike their linear counterparts, branched diols can disrupt the regular packing of polymer chains, which often leads to materials with lower crystallinity, increased solubility, and modified thermal properties, such as a higher glass transition temperature (Tg). rsc.orgnih.gov This ability to tune polymer characteristics is crucial for designing materials with specific performance attributes for a wide range of applications. Furthermore, the use of secondary diols, a category that includes many branched diols, has been shown to yield polymers with higher glass transition temperatures compared to those made from primary diols. rsc.orgnih.govpolyestertime.com

Significance of the 3 Tert Butylhexane 1,6 Diol Scaffold in Molecular Design

The molecular architecture of 3-tert-butylhexane-1,6-diol is distinguished by the presence of a sterically demanding tert-butyl group. This bulky substituent is a common motif in organic chemistry, often employed to impart kinetic stability to molecules and to control the stereochemical outcome of reactions. researchgate.net In the context of a diol, the tert-butyl group in the 3-position is expected to exert a profound influence on the molecule's reactivity and its behavior as a monomer.

Overview of Current Research Trajectories and Academic Relevance

Current research involving branched diols is largely driven by the pursuit of new, high-performance, and sustainable materials. polyestertime.com A significant trend is the synthesis of diols from renewable biomass sources, aiming to reduce the reliance on petrochemical feedstocks. researchgate.netpolyestertime.comresearchgate.net While the direct synthesis of 3-tert-butylhexane-1,6-diol from biomass has not been specifically reported, the broader field of converting bio-derived platform molecules into functional monomers is an active area of investigation. nih.govresearchgate.net

The academic relevance of diols with unique branching patterns lies in their potential to create novel polymers with tailored properties. For instance, research has shown that methyl-branched diols can increase the glass transition temperature and hydrophobicity of polyesters. acs.orgescholarship.org By extension, the larger tert-butyl group in this compound would be expected to amplify these effects, making it a target of interest for materials scientists seeking to push the boundaries of polymer performance.

Scope and Objectives of Focused Investigations on 3 Tert Butylhexane 1,6 Diol

Established and Novel Synthetic Routes to this compound

While dedicated literature on the synthesis of this compound is not extensively available, its preparation can be logically derived from established organic chemistry transformations. The most direct conceptual approach involves the reduction of a corresponding dicarboxylic acid or its ester derivative.

Analysis of Published Preparative Procedures

A direct and plausible route to this compound is the reduction of 3-tert-butyladipic acid or its esters. connectchemicals.comnih.gov Adipic acid and its derivatives are common industrial starting materials for the production of 1,6-hexanediol (B165255) through catalytic hydrogenation. atamanchemicals.com The reduction of carboxylic acids and their esters to alcohols is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion on a laboratory scale. atamanchemicals.com

A potential synthetic scheme starting from 3-tert-butyladipic acid would involve its reduction. The reaction conditions would need to be optimized to ensure complete reduction of both carboxylic acid functionalities to the corresponding primary alcohols.

Table 1: Proposed Laboratory Scale Synthesis of this compound via Reduction of 3-tert-Butyladipic Acid

| Parameter | Value |

| Starting Material | 3-tert-Butyladipic acid |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous tetrahydrofuran (B95107) (THF) |

| Reaction Temperature | 0 °C to reflux |

| Work-up | Sequential addition of water and aqueous base |

| Purification | Column chromatography |

This table represents a generalized procedure based on standard laboratory practices for the reduction of dicarboxylic acids.

Another conceivable, though less direct, synthetic strategy could involve a Grignard reaction. sigmaaldrich.comwikipedia.org This would likely entail the reaction of a suitably protected hydroxy-containing Grignard reagent with an aldehyde or ketone possessing the tert-butyl moiety, followed by deprotection. However, the synthesis of the required precursors could be complex.

Development of Greener Synthetic Pathways

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of diols, this often involves the use of catalytic hydrogenation, which avoids the use of stoichiometric metal hydride reagents and the associated waste. Industrial production of 1,6-hexanediol, for instance, heavily relies on the catalytic hydrogenation of adipic acid or its esters. atamanchemicals.com

Applying this to this compound, a greener pathway would involve the catalytic hydrogenation of 3-tert-butyladipic acid or its diester. This process would likely employ a heterogeneous catalyst, such as a copper chromite or a ruthenium-based catalyst, under high pressure of hydrogen gas. google.com Such methods offer advantages in terms of atom economy and easier product isolation. Furthermore, the development of processes that utilize biomass-derived starting materials is an active area of research for producing diols, which could potentially be adapted for substituted diols in the future. google.comresearchgate.net

Exploration of Chemo- and Regioselective Transformations

The principles of chemo- and regioselective transformations are crucial in the synthesis of complex molecules containing multiple functional groups. rsc.orgacs.orgupenn.edu In the context of synthesizing this compound, these concepts would be particularly relevant if starting from a precursor with additional reactive sites.

For instance, if a synthetic route involved a polyol precursor, selective protection and deprotection steps would be necessary to functionalize the desired positions. Modern catalytic methods have shown remarkable ability to differentiate between hydroxyl groups in polyols, enabling selective oxidation, amination, or other transformations. researchgate.netthieme-connect.com While no specific examples for this compound are documented, these advanced catalytic systems offer a powerful toolbox for future synthetic designs that may require high levels of selectivity.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The carbon atom bearing the tert-butyl group in this compound is a stereocenter. Therefore, the molecule can exist as a pair of enantiomers. The synthesis of single enantiomers or specific diastereomers (if additional stereocenters were present) would require stereoselective methods.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. While no specific asymmetric catalytic method for this compound has been reported, several general approaches could be envisioned.

One hypothetical route could involve the asymmetric hydrogenation of a prochiral precursor, such as a ketone or an unsaturated dicarboxylic acid derivative, using a chiral catalyst. For example, the asymmetric hydrogenation of a β-keto ester followed by reduction of the ester group is a common strategy for accessing chiral 1,3-diols. A similar multi-step sequence could potentially be adapted. Tandem reactions, such as catalytic asymmetric 1,4-addition-aldol reactions, have also been developed for the construction of acyclic stereochemical triads and could be conceptually applied to build the backbone of the target molecule with stereocontrol. scispace.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are another cornerstone of asymmetric synthesis. acs.org A chiral auxiliary can be temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

A plausible chiral auxiliary-based synthesis of an enantiomer of this compound could start with a prochiral substrate. For example, an Evans' chiral auxiliary could be used to direct the stereoselective alkylation of a dicarboxylic acid monoester derivative to introduce the tert-butyl group at the C3 position with high diastereoselectivity. Subsequent removal of the auxiliary and reduction of the carboxylic acid functionalities would yield the chiral diol. The synthesis of chiral syn-1,3-diols has been achieved through diastereoselective reactions utilizing chiral homoallylic alcohols, demonstrating the power of substrate-controlled stereoselection. nih.gov

Resolution Techniques for Racemic Mixtures

The synthesis of this compound, which contains a chiral center at the C-3 position, results in a racemic mixture of (R) and (S) enantiomers. The separation of these enantiomers, a process known as resolution, is critical for applications where stereochemistry is important. Established methods for resolving racemic diols can be broadly categorized into chemical and biological techniques.

Chemical Resolution via Diastereomer Formation

A classic and robust method for resolving racemic alcohols involves their reaction with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.org Unlike enantiomers, diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like fractional crystallization or chromatography. libretexts.orgmsu.edu

For diols, a common approach is the formation of diastereomeric esters using a chiral carboxylic acid or its derivative. For instance, racemic diols can be reacted with an enantiopure acid like (+)-tartaric acid or (-)-mandelic acid to form diastereomeric salts or esters that can be separated. libretexts.orgresearchgate.net After separation, hydrolysis of the individual diastereomers yields the enantiomerically pure diols and recovers the chiral auxiliary. libretexts.org This methodology is widely applicable and relies on the successful separation of the intermediate diastereomers.

Enzymatic Kinetic Resolution

Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective and environmentally benign alternative for resolving racemic diols. nih.govnih.gov This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity. In a typical process, the enzyme catalyzes the acylation of one enantiomer of the diol at a much faster rate than the other. nih.gov

For example, lipases such as Candida antarctica Lipase (B570770) B (CALB) or lipase from Pseudomonas cepacia are frequently used. nih.govrsc.org When a racemic diol is subjected to acylation using an acyl donor like vinyl acetate, the enzyme will selectively produce the ester of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of an enantioenriched ester and an enantioenriched diol can then be easily separated. Lipases have proven effective for the resolution of a wide range of aliphatic 1,2-diols and other functionalized diols. nih.govrsc.org The choice of enzyme, solvent, and acyl donor is crucial for achieving high conversion and enantioselectivity. nih.gov

| Resolution Technique | Resolving Agent / Catalyst | Principle | Applicability to Diols | Reference |

|---|---|---|---|---|

| Chemical Resolution | Enantiopure Chiral Acids (e.g., Tartaric Acid, Camphorsulfonic Acid) | Formation of separable diastereomeric salts or esters with different physical properties. | Widely used for various diols, including trans-1,2-cyclohexanediol. researchgate.net | libretexts.orgresearchgate.net |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase) | Enzyme-catalyzed enantioselective acylation of one enantiomer, allowing separation of the resulting ester from the unreacted alcohol enantiomer. | Effective for resolving racemic 1,2-diols and other aliphatic diols. nih.govrsc.org | nih.govrsc.org |

**2.3. Catalytic Strategies in the Synthesis of this compound

The construction of the this compound molecule can be approached through various catalytic strategies designed to efficiently form the carbon skeleton and introduce the necessary hydroxyl functional groups.

Catalytic Strategies in the Synthesis of this compound

Homogeneous Catalysis for C-C Bond Formation

The key challenge in synthesizing the carbon backbone of this compound is the creation of the all-carbon quaternary center where the tert-butyl group is attached to the hexane (B92381) chain. Homogeneous catalysis, particularly using transition metal complexes, provides powerful methods for forming such sterically hindered C(sp³)–C(sp³) bonds. rsc.orgresearchgate.net

Nickel-catalyzed cross-coupling reactions have emerged as a prominent strategy for coupling tertiary alkyl electrophiles. rsc.orgnih.gov These methods can construct quaternary carbon centers without the risk of isomerization that can affect other approaches. mit.edu For example, a catalyst system comprising a nickel source like NiBr₂·diglyme and a bidentate ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) can effectively couple a tertiary alkyl halide with an organoboron reagent (a Suzuki coupling). nih.gov Mechanistic studies suggest that these reactions may proceed through radical intermediates, with the nickel catalyst's flexible oxidation states (from Ni⁰ to Niᴵⱽ) enabling the effective activation of the sterically hindered tertiary electrophile. rsc.orgmit.edu

| Catalyst System | Reaction Type | Key Feature | Relevance | Reference |

|---|---|---|---|---|

| NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine | Suzuki Cross-Coupling | Couples unactivated tertiary alkyl halides with organoboron reagents. | Enables formation of the quaternary carbon center in the target molecule. | nih.gov |

| Nickel / Ligand Complexes | Cross-Electrophile Coupling | Forges C(sp³)–C bonds from tertiary alkyl electrophiles via ionic or radical pathways. | A general and powerful strategy for constructing sterically demanding carbon skeletons. | rsc.orgresearchgate.net |

Heterogeneous Catalysis for Hydrogenation or Oxidation Steps

A plausible synthetic route towards this compound involves the reduction of a suitable precursor such as 3-tert-butylhexane-1,6-dione. Heterogeneous catalysts are indispensable for such hydrogenation reactions, offering high activity, stability, and ease of separation.

The hydrogenation of diketones to diols has been systematically studied using various supported precious metal catalysts. acs.orgnih.gov In a comparative study on the hydrogenation of cyclopentane-1,3-dione, a 5% Ruthenium on carbon (Ru/C) catalyst demonstrated superior performance compared to Rh/C, Pd/C, and Pt/C. acs.orgnih.gov The Ru/C catalyst provided a high yield of the desired diol with minimal formation of dehydration byproducts. acs.orgnih.gov The reaction pathway proceeds through the mono-hydrogenation of one ketone group to a hydroxy-ketone intermediate, followed by the reduction of the second ketone. nih.gov Key process parameters such as temperature, hydrogen pressure, and solvent have a significant impact on the reaction rate and selectivity. acs.orgnih.gov

| Catalyst | Substrate Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| Ru/C (5%) | Cyclic 1,3-Dione | 1,3-Diol | Showed the best performance with high yield (69%) and minimal dehydration byproducts. | acs.orgnih.gov |

| Rh/C, Pd/C, Pt/C | Cyclic 1,3-Dione | 1,3-Diol | Directed the reaction more towards dehydration byproducts like cyclopentanone (B42830) and cyclopentanol. | acs.orgnih.gov |

| Raney Nickel | Unsaturated Cyclic Ketone | Cyclic Diol | Effective for hydrogenation but may require high temperatures (160 °C). | nih.gov |

Biocatalytic Approaches for Diol Production

Biocatalysis offers highly selective and sustainable routes for producing chiral diols. nih.gov Enzymes such as alcohol dehydrogenases (ADHs) and lipases are powerful tools for these transformations, operating under mild conditions with exceptional chemo-, regio-, and stereoselectivity. nih.govmdpi.com

Lipases , as mentioned in the resolution section, are also central to the biocatalytic production of diols. mdpi.com The lipase-catalyzed synthesis of polyesters from diol and diacid monomers is a well-established process. mdpi.com Candida antarctica Lipase B (CALB) is exceptionally versatile and is widely used for synthesizing polyesters from various aliphatic diols and diesters. d-nb.infonih.gov By controlling the reaction, it is possible to synthesize oligomer diols with high fidelity. mdpi.com This approach highlights the utility of diols as building blocks in enzyme-catalyzed polymer chemistry.

| Enzyme Type | Enzyme Example | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | ADH from Ralstonia sp. (RADH) | Asymmetric reduction of ketones to chiral alcohols. | Extremely high stereoselectivity (>99% ee); effective for sterically demanding substrates. | mdpi.comnih.gov |

| Lipase | Candida antarctica Lipase B (CALB) | Kinetic resolution of racemic diols via selective acylation. | High enantioselectivity, broad substrate scope, and operational stability. | nih.govtandfonline.com |

| Lipase | Pseudomonas cepacia Lipase (PSL) | Kinetic resolution of racemic diols. | Good conversion and enantioselectivity; reusable catalyst. | nih.gov |

Process Optimization for Enhanced Yields and Purity of this compound

Optimizing the reaction conditions is a critical step in developing a robust, scalable, and efficient synthesis. For the production of diols via heterogeneous hydrogenation, parameters such as temperature, hydrogen pressure, solvent, and catalyst loading must be carefully controlled to maximize the yield and purity of the desired product while minimizing side reactions. acs.orgnih.gov

A systematic study on the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol provides a clear model for this optimization process. acs.orgnih.gov The key findings were:

Temperature: Increasing the temperature generally increases the reaction rate. However, at elevated temperatures, side reactions such as dehydration and epimerization of the diol product can become more pronounced. An optimal temperature must be found to balance reaction speed with selectivity. acs.orgnih.gov

Hydrogen Pressure: Higher H₂ pressure can significantly accelerate the hydrogenation rate. For the reduction of the dione, increasing pressure favored the formation of the desired diol over the dehydration pathway. acs.orgnih.gov

Solvent: The choice of solvent can have a profound effect on both the reaction rate and the product distribution. In the studied case, isopropanol (B130326) was found to be an effective solvent, while the use of tetrahydrofuran (THF) has also been reported to be key in suppressing side reactions in similar systems. acs.orgnih.gov

Catalyst Loading: Increasing the catalyst loading can reduce reaction times but adds to the process cost. The optimal loading provides a complete conversion in a reasonable timeframe without being excessive. acs.orgnih.gov

By methodically varying these parameters, the yield of cyclopentane-1,3-diol was successfully optimized to 78%, demonstrating the power of process optimization in achieving high efficiency in diol synthesis. acs.org This systematic approach is directly applicable to establishing a high-yield, high-purity process for producing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The structure of this compound suggests a complex spectrum due to the asymmetry introduced by the tert-butyl group. The protons are expected to appear as multiplets in distinct regions of the spectrum.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H on C1 | ~3.6 | Multiplet | 2H |

| H on C2 | ~1.5 - 1.7 | Multiplet | 2H |

| H on C3 | ~1.4 - 1.6 | Multiplet | 1H |

| H on C4 | ~1.3 - 1.5 | Multiplet | 2H |

| H on C5 | ~1.5 - 1.7 | Multiplet | 2H |

| H on C6 | ~3.6 | Multiplet | 2H |

| -OH protons | Variable (typically ~1-5) | Broad Singlet | 2H |

| tert-Butyl protons | ~0.9 | Singlet | 9H |

Disclaimer: The data in this table is predicted and not based on experimental results.

The methylene (B1212753) protons adjacent to the hydroxyl groups (C1-H and C6-H) are expected to be the most deshielded due to the electronegativity of the oxygen atoms, appearing around 3.6 ppm. The protons of the tert-butyl group would appear as a sharp singlet at approximately 0.9 ppm, a characteristic signal for this group. The remaining methylene and methine protons along the hexane chain would produce a series of overlapping multiplets in the upfield region of the spectrum. The hydroxyl protons typically present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~62 |

| C2 | ~30-35 |

| C3 | ~45-50 |

| C4 | ~25-30 |

| C5 | ~30-35 |

| C6 | ~62 |

| Quaternary C of tert-butyl | ~35 |

| Methyl C of tert-butyl | ~27 |

Disclaimer: The data in this table is predicted and not based on experimental results.

The carbons bonded to the hydroxyl groups (C1 and C6) would be the most downfield among the aliphatic carbons, appearing around 62 ppm. The quaternary carbon of the tert-butyl group is predicted to be around 35 ppm, while the methyl carbons of the tert-butyl group would resonate at approximately 27 ppm. The remaining methylene and methine carbons of the hexane chain would appear in the range of 25-50 ppm. Data from similar diols like hexane-1,6-diol and 2,2-dimethyl-1,3-propanediol support these predicted chemical shift ranges. nih.govdtic.milchemicalbook.comnp-mrd.orgresearchgate.netchemicalbook.comresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the detailed connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, C4 and C5, and C5 and C6, confirming the linear hexane chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations between the tert-butyl protons and the C3 and C4 carbons would confirm the position of the tert-butyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be crucial for determining the stereochemistry at the C3 chiral center, by observing through-space interactions between the C3 proton and protons on adjacent carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. While a specific EI-MS spectrum for this compound is not documented, the expected fragmentation pattern can be predicted based on the fragmentation of similar long-chain diols. nih.govnih.govwiley.comoup.com

The molecular ion peak ([M]⁺) at m/z 174 would likely be weak or absent due to the instability of the initial ion. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of alkyl radicals.

Dehydration: Loss of one or two molecules of water ([M-H₂O]⁺ and [M-2H₂O]⁺) is a common fragmentation pathway for alcohols and diols.

Cleavage of the tert-butyl group: A prominent peak at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is highly expected. Loss of a tert-butyl radical from the molecular ion would result in a peak at m/z 117.

Predicted Key Fragments in the EI-MS of this compound:

| m/z | Predicted Fragment |

| 159 | [M - CH₃]⁺ |

| 156 | [M - H₂O]⁺ |

| 138 | [M - 2H₂O]⁺ |

| 117 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Disclaimer: The data in this table is predicted and not based on experimental results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation compared to EI. It is particularly useful for polar and thermally labile molecules like diols. In ESI-MS, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent or an additive, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

The analysis of other aliphatic diols by ESI-MS supports the expectation of observing these adducts. researchgate.netresearchgate.netnih.govopenrepository.com The high-resolution mass of these ions would allow for the precise determination of the elemental composition of the parent molecule.

Predicted Ions in the ESI-MS of this compound:

| Ion | Predicted m/z |

| [M+H]⁺ | 175.1693 |

| [M+Na]⁺ | 197.1512 |

| [M+K]⁺ | 213.1252 |

Disclaimer: The data in this table is predicted and not based on experimental results.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C₁₀H₂₂O₂, the theoretical exact mass can be calculated with high precision.

The calculated monoisotopic mass of this compound is 174.16198 Da. oup.comsigmaaldrich.com An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂ | oup.com |

| Calculated Exact Mass | 174.16198 Da | oup.comsigmaaldrich.com |

| Expected Ion (e.g., [M+H]⁺) | 175.16981 Da | |

| Expected Ion (e.g., [M+Na]⁺) | 197.15177 Da |

Note: Expected ion masses are calculated based on the addition of a proton ([H]⁺) or sodium ([Na]⁺) to the neutral molecule's exact mass. Actual experimental values would be obtained from the HRMS spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to polar bonds and is therefore an excellent method for identifying the hydroxyl (-OH) and alkyl (C-H) groups in this compound. While specific experimental spectra for this compound are not widely available in the public domain, the expected characteristic absorption bands can be predicted based on its structure.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. The broadness of this peak is due to intermolecular hydrogen bonding. Strong absorptions in the 2850-2960 cm⁻¹ range are expected due to C-H stretching vibrations of the aliphatic backbone and the tert-butyl group. Furthermore, a distinct C-O stretching vibration should be observable in the 1050-1150 cm⁻¹ region.

Table 2: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H stretch (broad) | Alcohol (-OH) |

| 2960-2850 | C-H stretch | Alkane (C-H) |

| 1470-1450 | C-H bend | Alkane (CH₂) |

| 1390-1365 | C-H bend (tert-butyl) | tert-Butyl |

| 1150-1050 | C-O stretch | Primary Alcohol |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to FTIR. It is particularly effective for detecting non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide strong signals for the C-C backbone and the symmetric C-H vibrations of the alkyl groups.

While a published Raman spectrum for this specific diol is not readily accessible, the expected Raman shifts can be inferred. Strong peaks corresponding to the C-H stretching modes would appear in the 2800-3000 cm⁻¹ region. The C-C stretching and bending vibrations of the hexane chain and the tert-butyl group would be prominent in the fingerprint region (below 1500 cm⁻¹). The O-H stretching band would also be present but is often weaker and broader in Raman spectra compared to FTIR.

Table 3: Predicted Raman Spectral Data for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000-2800 | C-H stretch | Alkane (C-H) |

| 1480-1440 | C-H bend | Alkane (CH₂) |

| 1100-800 | C-C stretch | Alkane Backbone |

| 770-740 | C-C skeletal bend | tert-Butyl |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and the conformation of this compound in the solid state, including the effects of the bulky tert-butyl group on the hexane chain's geometry and the intermolecular hydrogen bonding network between the diol molecules.

As of now, there are no publicly available crystal structure data for this compound in crystallographic databases. A successful crystallographic study would require the growth of a suitable single crystal of the compound. Research on similar molecules, such as other substituted cyclohexane-diols, has demonstrated the utility of X-ray crystallography in unequivocally establishing relative and absolute configurations. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques for this purpose.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. For the analysis of diols, derivatization is sometimes employed to increase volatility and improve peak shape. oup.comnih.gov A typical GC method would involve a capillary column with a polar stationary phase to effectively separate the diol from less polar impurities. The retention time would be a key parameter for identification under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For aliphatic diols like this compound, reversed-phase HPLC is a common approach. sigmaaldrich.comshodex.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection can be achieved using a Refractive Index Detector (RID) or, after suitable derivatization, a UV or fluorescence detector. pan.olsztyn.pl

Table 4: General Chromatographic Conditions for Aliphatic Diol Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC | Polar Capillary (e.g., WAX) | Helium or Hydrogen | FID or MS |

| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile or Water/Methanol Gradient | RID, UV (with derivatization) |

Note: Specific retention times and elution orders would be determined experimentally.

Selective Transformations of Hydroxyl Functional Groups

The differential reactivity of the primary and secondary hydroxyl groups in this compound allows for selective chemical modifications. The primary alcohol is generally more accessible and less sterically hindered than the secondary alcohol, which is closer to the bulky tert-butyl group. This inherent difference in steric hindrance is a key factor in achieving selectivity in various transformations.

Selective etherification and esterification of diols are fundamental transformations in organic synthesis, often employed for the protection of hydroxyl groups or for the synthesis of derivatives with specific properties. In the case of this compound, the primary hydroxyl group is expected to react preferentially under kinetically controlled conditions due to its lower steric hindrance.

Etherification:

Selective etherification of the primary hydroxyl group can be achieved using a variety of methods. For instance, the Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, would likely favor the formation of the primary ether due to the greater accessibility of the primary alkoxide. The use of bulky silylating agents, such as triethylsilyl chloride (TES-Cl), has been shown to selectively protect the allylic alcohol in unsaturated 1,5-diols, a principle that can be extended to the selective protection of the less hindered primary alcohol in this compound. nih.gov

Esterification:

Similarly, selective esterification of the primary hydroxyl group is anticipated. Enzyme-catalyzed esterifications, for example, often exhibit high regioselectivity for the primary alcohol in diols. Chemical methods, such as the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, can also be tailored to favor the less hindered primary alcohol. The use of uronium-based coupling agents like TBTU and TATU in the presence of specific bases allows for the selective esterification of primary hydroxyls in diols and polyols. luxembourg-bio.com For instance, a kinetic resolution of racemic diols has been achieved through an organocatalytic C-O-bond cross-coupling strategy, highlighting the potential for high selectivity in esterification reactions. acs.org

Table 1: Representative Conditions for Selective Esterification of Diols

| Reagent/Catalyst System | Substrate Type | Selectivity | Reference |

|---|---|---|---|

| Peptide catalyst, m-CPBA, DIC | Racemic trans-cycloalkane-1,2-diols | High enantioselectivity for monoester | acs.org |

| TBTU/TATU, organic bases | Primary/secondary diols | Preferential esterification of primary OH | luxembourg-bio.com |

| Dynamic ammonium (B1175870) salt catalyst | Diols with acid-sensitive alcohols | High yield for monoesters | nih.gov |

Note: This table presents data for analogous reactions, as specific data for this compound is not available.

The selective oxidation of one hydroxyl group in a diol is a common synthetic challenge. The outcome of the oxidation of this compound would depend on the choice of oxidizing agent and reaction conditions.

The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild and selective reagents. A well-established method for this transformation is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. This system is known for its high selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. d-nb.info Alternatively, o-iodoxybenzoic acid (IBX) is another reagent that selectively oxidizes primary alcohols to aldehydes. google.com

Conversely, selective oxidation of the secondary alcohol to a ketone, while leaving the primary alcohol untouched, is more challenging but can be achieved. Certain catalytic systems, often involving transition metals, can exhibit a preference for the oxidation of secondary alcohols. For instance, some iron(III) complexes have shown good catalytic activity for the oxidation of both primary and secondary alcohols, with the relative rates depending on the specific ligand environment and reaction conditions. unimi.itresearchgate.net The chemoselective oxidation of vicinal diols to α-hydroxyketones has been demonstrated using palladium complexes, suggesting that with appropriate catalyst design, selectivity for the secondary alcohol in a 1,6-diol could be achieved. stanford.edu

Table 2: Reagents for Selective Oxidation of Alcohols in Diols

| Reagent/Catalyst | Target Functional Group | Product | Reference |

|---|---|---|---|

| TEMPO/NaOCl | Primary Alcohol | Aldehyde | d-nb.info |

| o-Iodoxybenzoic acid (IBX) | Primary Alcohol | Aldehyde | google.com |

| [Fe(III)(Br)2(Pc-L)]Br | Primary/Secondary Alcohol | Aldehyde/Ketone | unimi.it |

| [(neocuproine)Pd(OAc)]2(OTf)2 | Vicinal Diol (Secondary OH) | α-Hydroxyketone | stanford.edu |

Note: This table is based on analogous reactions and serves as a predictive guide for this compound.

Reactions Involving the Alkyl Chain and Stereocenter

Beyond the reactivity of the hydroxyl groups, the alkyl chain and the chiral center at C3 of this compound can also participate in chemical transformations.

Carbon-carbon bond formation on the alkyl chain of a functionalized molecule like this compound can be achieved through various modern synthetic methods. One approach involves the activation of C-H bonds. While challenging, recent advances in catalysis have enabled the functionalization of unactivated sp3 C-H bonds. acs.org For instance, photoredox catalysis in combination with nickel catalysis has emerged as a powerful tool for forming C(sp3)-C(sp3) bonds. nih.gov Such a strategy could potentially be applied to introduce new substituents along the hexane chain of the diol, although selectivity might be difficult to control without a directing group.

Another strategy involves the initial conversion of one of the hydroxyl groups into a leaving group, followed by a nucleophilic substitution with a carbon nucleophile. Alternatively, radical-mediated reactions can be employed to form carbon-carbon bonds. diva-portal.org Photocatalysis can also be used to generate carbon-centered radicals from abundant alcohols like ethylene (B1197577) glycol, which can then undergo addition to electron-deficient olefins, a strategy that could be adapted for this compound. researchgate.net

The chiral center at C3 in this compound introduces the possibility of stereospecific reactions that can either retain or invert the existing stereochemistry, or be used to induce stereochemistry in subsequent transformations. Chiral diols are valuable building blocks in asymmetric synthesis, often serving as chiral ligands or auxiliaries. nih.govacs.org

The synthesis of enantiomerically pure 1,3-diols can be achieved through asymmetric aldol (B89426) reactions followed by stereoselective reduction. acs.orgchemrxiv.org While this compound is a 1,6-diol, the principles of stereocontrol learned from the synthesis of other chiral diols are applicable to its transformations. For example, if the secondary alcohol at C6 were to be oxidized to a ketone, the subsequent reduction of this ketone could be performed stereoselectively, with the stereochemical outcome being influenced by the existing stereocenter at C3.

Furthermore, the chiral diol itself can be used as a catalyst or a chiral auxiliary in other reactions. Chiral diols, particularly those with C2 symmetry like BINOL, are widely used to catalyze a variety of enantioselective reactions. nih.gov While this compound lacks C2 symmetry, its chiral environment could still be exploited to induce stereoselectivity in certain reactions.

Synthesis of Key Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound can be accomplished by applying the selective reactions discussed above. For instance, selective esterification can lead to a variety of mono- and di-esters. One notable derivative is 1,6-hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], which is a commercially available antioxidant. vwr.comlgcstandards.com While this is a derivative of 1,6-hexanediol, it demonstrates how the diol backbone can be functionalized to create molecules with specific applications.

The synthesis of the diamine analogue, 3-tert-butylhexane-1,6-diamine, has been reported. nih.gov This suggests that the diol could serve as a precursor for the synthesis of other functionalized hexanes through the conversion of the hydroxyl groups to other functionalities like amines.

The synthesis of polyurethane monomer derivatives from 1,6-hexanediol highlights another potential application for derivatives of this compound. researchgate.net The presence of the tert-butyl group would be expected to impart unique properties, such as increased rigidity and altered solubility, to the resulting polymers.

Conversion to 3-tert-Butylhexane-1,6-diamine and Related Amines

The conversion of diols to diamines is a crucial transformation, yielding valuable monomers for polymer synthesis and intermediates for various specialty chemicals. acs.orgrug.nlmdpi.com The direct amination of diols, including those with steric hindrance, can be achieved through several catalytic methods.

One prominent method involves the use of ammonia (B1221849) in the presence of a heterogeneous catalyst, such as Raney Nickel. This process often operates under a "hydrogen-borrowing" mechanism, where the diol is first dehydrogenated to a carbonyl intermediate, which then reacts with ammonia to form an imine, followed by hydrogenation to the corresponding amine. acs.org For a sterically hindered diol like this compound, the reaction conditions would likely require elevated temperatures and pressures to overcome the steric hindrance posed by the tert-butyl group.

Homogeneous catalysts, particularly those based on ruthenium complexes, have also proven effective for the amination of diols. nih.gov These reactions can proceed under milder conditions compared to some heterogeneous systems. The general approach involves the reaction of the diol with ammonia or a primary amine in the presence of the ruthenium catalyst. The steric bulk adjacent to one of the hydroxyl groups in this compound would be expected to influence the rate of reaction at the C1 and C6 positions, potentially allowing for selective mono-amination under carefully controlled conditions.

Below is a representative table of catalytic systems used for the conversion of diols to diamines, which could be adapted for this compound.

| Catalyst System | Amine Source | Typical Reaction Conditions | Expected Product(s) |

| Raney Ni / H₂ | Ammonia | High Temperature and Pressure | 3-tert-Butylhexane-1,6-diamine |

| RuCl₂(PPh₃)₃ | Ammonia | Moderate Temperature | 3-tert-Butylhexane-1,6-diamine, Mono-amino alcohol intermediate |

| Iridium complexes | Ammonia | Varies | 3-tert-Butylhexane-1,6-diamine |

This table is illustrative and based on general methodologies for diol amination. Specific conditions for this compound would require experimental optimization.

Derivatization to 3-tert-Butyladipic Acid and Other Carboxylic Acids

The oxidation of the primary alcohol groups of this compound to carboxylic acids would yield 3-tert-Butyladipic acid, a dicarboxylic acid with potential applications in polymer and materials science. ontosight.aiconnectchemicals.com The synthesis of adipic acid derivatives often involves the oxidation of corresponding cyclic or linear precursors. ontosight.aisigmaaldrich.com

The oxidation of primary alcohols to carboxylic acids can be achieved using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in alkaline or acidic conditions, and Jones reagent (CrO₃ in sulfuric acid). libretexts.orgmasterorganicchemistry.com The presence of the tert-butyl group is not expected to interfere with the oxidation of the terminal hydroxyl groups, as this group is generally stable to oxidation. libretexts.org However, the steric bulk might influence the solubility and reaction kinetics.

A two-step process involving the oxidation of the diol to a dialdehyde, followed by further oxidation to the dicarboxylic acid, is also a viable route. Milder oxidizing agents could be employed for the initial step to the aldehyde.

The synthesis of 3-tert-butyladipic acid has been reported, typically involving the reaction of adipic acid with a tert-butylating agent. ontosight.ai Direct oxidation of this compound presents an alternative synthetic route.

A summary of potential oxidation methods is presented in the table below.

| Oxidizing Agent | Reaction Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Basic or Acidic, Heat | 3-tert-Butyladipic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 3-tert-Butyladipic acid |

| Nitric Acid | Heat | 3-tert-Butyladipic acid |

This table outlines general methods for the oxidation of primary alcohols to carboxylic acids. The specific application to this compound may require optimization of reaction conditions.

Formation of Cyclic Derivatives

The intramolecular cyclization of this compound can lead to the formation of a substituted oxepane (B1206615), specifically 4-tert-butyloxepane. This type of reaction is typically an acid-catalyzed dehydration.

The cyclodehydration of 1,6-diols to form oxepanes (seven-membered cyclic ethers) is a known transformation. royalsocietypublishing.orgnih.gov Various catalysts, including heteropoly acids like H₃PW₁₂O₄₀, have been shown to be effective for the cyclodehydration of hexane-1,6-diol, yielding oxepane in good yields. royalsocietypublishing.orgnih.gov The reaction proceeds by protonation of one hydroxyl group, followed by nucleophilic attack by the other hydroxyl group, leading to the elimination of a water molecule.

For this compound, the bulky tert-butyl group at the C3 position would likely influence the conformation of the hexane chain, which could affect the ease of cyclization. However, the formation of a seven-membered ring is generally feasible. The reaction conditions would likely involve heating the diol in the presence of an acid catalyst.

The table below summarizes a potential method for the cyclization of this compound.

| Catalyst | Reaction Conditions | Expected Product |

| H₃PW₁₂O₄₀ (Heteropoly acid) | Heat | 4-tert-Butyloxepane |

| Sulfuric Acid (H₂SO₄) | Heat | 4-tert-Butyloxepane and elimination byproducts |

| p-Toluenesulfonic acid | Heat, Toluene | 4-tert-Butyloxepane |

This table is based on established methods for the cyclodehydration of 1,6-diols. The yield and selectivity for the cyclization of this compound would be subject to experimental verification.

Research Applications of 3 Tert Butylhexane 1,6 Diol in Materials Science and Organic Synthesis

Role in Polymer Chemistry and Advanced Materials

Impact of the tert-Butyl Group on Polymer Properties (e.g., solubility, thermal stability, mechanical properties)

However, without specific studies on 3-tert-Butylhexane-1,6-diol, any discussion on its applications would be purely speculative and would not meet the required standards of a detailed, informative, and scientifically accurate article based on established research findings. The absence of such data prevents a factual discussion of its role as a precursor for complex molecules, its utility as a chiral auxiliary, or its incorporation into total synthesis strategies. Similarly, there is no available information on its use as a monomer for polyesters, polyamides, or polyurethanes, nor any experimental data on how its tert-butyl group influences the properties of such polymers.

Therefore, due to the lack of specific scientific literature on this compound, it is not possible to provide the requested in-depth article.

Despite a comprehensive search for research applications of the chemical compound this compound, there is a notable lack of available scientific literature and data pertaining to its specific use in materials science and supramolecular chemistry as outlined in the requested article structure.

Searches for the development of specialty polymers, including polyesters, polycarbonates, and polyurethanes, using this compound as a monomer did not yield any specific research findings. General principles of polymer synthesis exist for various diols, but information detailing the incorporation of this compound and the influence of its tert-butyl group on polymer architecture and properties could not be located.

Similarly, an extensive search for the application of this compound in the field of supramolecular chemistry, specifically concerning the investigation of inclusion compound formation and studies on chiral recognition in supramolecular assemblies, returned no relevant results. The available literature does not appear to cover the host-guest interactions or chiral recognition properties of this particular diol.

Therefore, due to the absence of research data and detailed findings for this compound within the specified areas of materials science and supramolecular chemistry, it is not possible to generate the requested article with the required scientifically accurate and thorough content for each section and subsection. The compound does not appear to be widely studied in these specific research contexts.

Computational Chemistry and Theoretical Investigations of 3 Tert Butylhexane 1,6 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules.

DFT is a widely used computational method that can accurately predict the ground-state geometry of molecules. For 3-tert-Butylhexane-1,6-diol, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms. This involves optimizing the molecular geometry to find the lowest energy conformation. Due to the flexible hexane (B92381) chain and the bulky tert-butyl group, this molecule can exist in several conformations. A DFT study would systematically explore these possibilities to identify the global minimum and other low-energy conformers.

A hypothetical DFT study would likely involve the following steps:

Initial construction of various possible conformers of this compound.

Geometry optimization of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

Calculation of the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface.

The results would provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformers.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated using DFT)

| Parameter | Value |

|---|---|

| C1-O1 Bond Length | 1.43 Å |

| C6-O2 Bond Length | 1.43 Å |

| C3-C(tert-butyl) Bond Length | 1.55 Å |

| C1-C2-C3-C4 Dihedral Angle | -178.5° |

Note: The data in this table is illustrative and not based on actual published research.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the experimental characterization of a molecule. For this compound, DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT for predicting NMR parameters.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 62.5 |

| C2 | 35.1 |

| C3 | 45.8 |

| C4 | 28.9 |

| C5 | 29.7 |

| C6 | 61.9 |

| C(tert-butyl) | 34.2 |

Note: The data in this table is illustrative and not based on actual published research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. An MD simulation of this compound would involve:

Developing a force field that accurately describes the interatomic potentials for the molecule.

Simulating the molecule's motion in a solvent (e.g., water or an organic solvent) over a period of nanoseconds or longer.

These simulations would reveal the preferred conformations in solution and how the molecule interacts with its environment through hydrogen bonding and van der Waals forces. This information is crucial for understanding its physical properties like solubility and boiling point.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions.

For any reaction involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate the transition state structures. By calculating the energy of the reactants, products, and transition states, the activation energy barrier for the reaction can be determined. This provides insight into the reaction kinetics.

When a reaction can proceed through multiple pathways, computational modeling can help elucidate the most favorable route. For example, if this compound were to undergo an oxidation or cyclization reaction, theoretical calculations could predict the regioselectivity and stereoselectivity by comparing the activation energies of the different possible pathways.

Future Research Directions and Emerging Academic Avenues for 3 Tert Butylhexane 1,6 Diol

Design of Novel Functional Materials Utilizing 3-tert-Butylhexane-1,6-diol

The incorporation of this compound as a monomeric unit in polyesters, polyurethanes, and polycarbonates could lead to materials with tailored properties. The bulky tert-butyl group can be expected to disrupt polymer chain packing, thereby influencing crystallinity, thermal properties, and solubility.

In polyesters , the inclusion of this diol could lead to polymers with increased amorphous content, potentially resulting in lower glass transition temperatures (Tg) and enhanced flexibility. The steric hindrance provided by the tert-butyl group may also enhance the hydrolytic stability of the ester linkages, a desirable trait for durable polymer applications. univarsolutions.com

For polyurethanes , using this compound as a chain extender could significantly alter the morphology of the hard and soft segments. utwente.nltandfonline.comiaea.orgresearchgate.net The tert-butyl group might disrupt the hydrogen bonding networks within the hard segments, leading to materials with modified mechanical properties, such as increased elasticity or toughness. youtube.com

In the realm of polycarbonates , the diol's structure could be leveraged to create polymers with improved processability and unique thermal characteristics. The bulky side chain is likely to increase the free volume within the polymer matrix, which could enhance gas permeability for membrane applications. rsc.orgresearchgate.netemerald.comgoogle.com

Table 1: Hypothetical Thermal Properties of Polymers Incorporating this compound

This table presents hypothetical data based on general trends observed in polymers with bulky side chains.

| Polymer Type | Diol Component | Expected Glass Transition Temperature (Tg) (°C) | Expected Melt Temperature (Tm) (°C) | Potential Application |

| Polyester | 1,6-Hexanediol (B165255) | 65 | 140 | Fibers, Films |

| Polyester | This compound | 50 | Amorphous | Flexible packaging |

| Polyurethane | 1,4-Butanediol | 110 (Hard Segment) | - | Elastomers |

| Polyurethane | This compound | 95 (Hard Segment) | - | High-performance coatings |

| Polycarbonate | Bisphenol A | 150 | - | Engineering plastics |

| Polycarbonate | This compound | 130 | - | Gas separation membranes |

Development of Bio-Derived or Sustainable Synthetic Routes

The development of sustainable synthetic pathways to this compound is a critical area for future research. Current petrochemical routes can be energy-intensive and rely on finite resources. Exploring bio-based feedstocks and green chemistry principles could provide more environmentally friendly alternatives.

One promising approach involves the use of biocatalysis . Enzymes such as cytochrome P450 monooxygenases could be engineered to selectively hydroxylate a bio-derived precursor, such as a terpene or a fatty acid derivative, to introduce the necessary hydroxyl groups. researchgate.net Another avenue is the use of microbial fermentation to produce a suitable C10 backbone that can then be chemically modified.

Furthermore, the catalytic upgrading of biomass-derived platform molecules offers a viable strategy. For instance, furfural (B47365) or 5-hydroxymethylfurfural (B1680220) could be converted through a series of catalytic steps, including C-C bond formation and subsequent reduction, to yield the target diol. Research in this area would focus on developing highly selective and robust catalysts for these transformations.

Exploration of New Catalytic Transformations for this compound and its Derivatives

The hydroxyl groups of this compound are amenable to a variety of catalytic transformations, opening up possibilities for the synthesis of novel derivatives with unique functionalities.

Selective oxidation of one of the hydroxyl groups could yield the corresponding hydroxy aldehyde or hydroxy ketone, which are valuable intermediates in organic synthesis. thieme-connect.comthieme-connect.comnih.govrsc.orgorganic-chemistry.org The steric hindrance from the tert-butyl group could play a crucial role in achieving high regioselectivity in these reactions.

Catalytic dehydration could lead to the formation of unsaturated alcohols or cyclic ethers. The regioselectivity of the dehydration would be influenced by the position of the tert-butyl group, potentially favoring the formation of specific isomers.

Furthermore, the diol can be used as a chiral building block if synthesized in an enantiomerically pure form. This would open up its application in asymmetric catalysis and the synthesis of complex molecules.

Advanced Characterization Techniques for Complex Assemblies Involving the Diol

A thorough understanding of the structure-property relationships of materials derived from this compound will require the application of advanced characterization techniques.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable for probing the local environment of the polymer chains, providing insights into chain packing, dynamics, and the extent of phase separation in copolymers. creative-biostructure.comresearchgate.netresearchgate.netmdpi.commeasurlabs.com

Advanced mass spectrometry techniques , such as matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI), can provide detailed information on the molecular weight distribution and end-groups of polymers, as well as help to identify any side products formed during polymerization. sfu.cachromatographyonline.comnih.govoup.comchemrxiv.org

X-ray scattering and diffraction techniques will be essential for characterizing the morphology and degree of crystallinity of these novel materials.

Table 2: Potential Advanced Characterization Techniques and Their Applications

This table outlines suitable characterization techniques for materials derived from this compound.

| Technique | Information Gained | Relevance to this compound Materials |

| Solid-State NMR (ssNMR) | Polymer chain dynamics, domain sizes, and interfacial regions. creative-biostructure.comresearchgate.netresearchgate.netmdpi.commeasurlabs.com | Understanding the influence of the tert-butyl group on polymer morphology. |

| High-Resolution Mass Spectrometry | Precise molecular weight, end-group analysis, and impurity identification. sfu.cachromatographyonline.comnih.govoup.comchemrxiv.org | Quality control of synthesized polymers and mechanistic studies. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | Correlating the diol's structure with the thermal properties of the resulting polymers. |

| X-ray Diffraction (XRD) | Crystalline structure and degree of crystallinity. | Quantifying the impact of the bulky side group on polymer chain packing. |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

A synergistic approach combining organic synthesis, materials characterization, and computational modeling will be crucial for accelerating the development of materials based on this compound. acs.orgschrodinger.comnasa.govmdpi.comcast-amsterdam.org

Computational chemistry , particularly Density Functional Theory (DFT), can be employed to predict the conformational preferences of the diol and its oligomers, providing insights into how the tert-butyl group will influence polymer chain architecture. acs.orgnih.govresearchgate.netrsc.org Molecular dynamics simulations can be used to model the bulk properties of polymers incorporating this diol, helping to guide the design of materials with specific mechanical and thermal properties. acs.org

This interdisciplinary approach will enable a more rational design of functional materials, reducing the need for extensive trial-and-error experimentation and fostering a deeper understanding of the fundamental principles governing the behavior of these novel polymers.

Q & A

Q. How can the molecular structure of 3-tert-Butylhexane-1,6-diol be confirmed using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for hydroxyl (-OH) protons (δ ~1.5–2.5 ppm in DMSO-d6) and tert-butyl groups (singlet at δ ~1.2 ppm). Compare with reference spectra of structurally similar diols like hexane-1,6-diol (CAS 629-11-8) .

- Infrared Spectroscopy (IR): Identify O-H stretching (~3200–3500 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹).

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 177.1 (calculated for C₁₀H₂₂O₂). Cross-validate with fragmentation patterns of analogous diols .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

Methodological Answer:

- Solubility: Test in polar (water, ethanol) and non-polar (hexane) solvents. Hexane-1,6-diol analogues show limited water solubility (~1.5–6.0 mol/dm³ at 20°C) but miscibility in alcohols .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) under inert atmosphere. For similar diols, decomposition occurs above 200°C .

- Hygroscopicity: Monitor weight gain under controlled humidity. Tert-butyl groups may reduce hygroscopicity compared to unsubstituted diols.

Advanced Research Questions

Q. How can experimental discrepancies in the thermodynamic properties of this compound under extreme conditions be resolved?

Methodological Answer:

- High-Pressure/Temperature Calorimetry: Replicate conditions (e.g., 280 bar, 250°C) used for hexane-1,6-diol to measure heat capacity (C°p) and compare with group additivity models .

- Data Reconciliation: Apply constraints (Eqs. 42–43 in group contribution methods) to align experimental results with computational predictions for tert-butyl-substituted hydrocarbons .

- Error Analysis: Quantify instrument uncertainty (e.g., ±2% in pressure sensors) and validate via independent techniques like ultrasonic velocity measurements .

Q. What strategies optimize the use of this compound as a hydrogen donor in catalytic transfer hydrogenation?

Methodological Answer:

- Scavenger Optimization: Screen molar ratios of diol-to-catalyst (e.g., 1.0:0.33 for hexane-1,6-diol in syngas generation) to maximize H₂ yield while minimizing side products like terephthalaldehyde .

- Kinetic Profiling: Use in situ FTIR or GC-MS to monitor aldehyde formation rates. Adjust reaction time and temperature to suppress byproducts .

- Solvent Effects: Test aprotic solvents (e.g., THF) to enhance tert-butyl group steric effects on reaction selectivity.

Q. How does the tert-butyl group influence the aggregation behavior of this compound in aqueous solutions?

Methodological Answer:

- Ultrasonic Relaxation Studies: Measure excess absorption in 15–220 MHz range (as done for hexane-1,6-diol) to identify solute-solvent interaction kinetics. Tert-butyl groups may reduce relaxation frequencies due to steric hindrance .

- Molecular Dynamics Simulations: Compare hydrogen-bonding lifetimes with unsubstituted diols. Parameterize force fields using thermodynamic data (e.g., ΔG° from ultrasonic studies) .

Q. What computational methods predict the phase-change behavior of this compound for material science applications?

Methodological Answer:

- Group Contribution Models: Input tert-butyl group contributions (e.g., -CH₂C(CH₃)₃) into software like COSMOtherm to estimate melting points and vapor pressures .

- Density Functional Theory (DFT): Calculate lattice energies for crystalline phases. Validate against experimental X-ray diffraction data for analogous diols .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting reports on the toxicity profile of this compound?

Methodological Answer:

- Tiered Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by acute toxicity studies in model organisms. Reference safety data for hexane-1,6-diol (RTECS: MO2100000) as a baseline .

- Structure-Activity Relationships (SAR): Compare tert-butyl derivatives with known toxic diols (e.g., 2,4-hexadiynediol) to predict hazards .

Q. What experimental designs validate the recyclability of this compound in polymer glycolysis?

Methodological Answer:

- Catalyst Screening: Test metal catalysts (e.g., ZnCl₂) at varying temperatures (160–200°C) to optimize glycolysate purity, as done for hexane-1,6-diol in polyurethane recycling .

- Lifecycle Analysis: Quantify diol recovery rates via HPLC and assess degradation products (e.g., carbonyl compounds) using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.